molecular formula C11H6N2O3 B037989 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid CAS No. 118078-26-5

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Cat. No.: B037989
CAS No.: 118078-26-5
M. Wt: 214.18 g/mol
InChI Key: QKBVDRBQCUYVAP-UHFFFAOYSA-N
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Description

Stearic Acid-d35, also known as Octadecanoic-d35 acid, is a deuterated form of stearic acid. This compound is a long-chain saturated fatty acid where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The molecular formula for Stearic Acid-d35 is CD3(CD2)16CO2H, and it is primarily used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearic Acid-d35 is synthesized through the deuteration of stearic acid. The process involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of Stearic Acid-d35 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The product is then purified through distillation and crystallization to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-d35 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Stearic aldehyde, stearic acid.

    Reduction: Stearyl alcohol.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism of action of Stearic Acid-d35 involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms in Stearic Acid-d35 can influence the rate of metabolic reactions due to the kinetic isotope effect. This can lead to altered metabolic profiles and provide insights into the role of fatty acids in various biological processes .

Comparison with Similar Compounds

Uniqueness: Stearic Acid-d35 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

7-cyano-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBVDRBQCUYVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467725
Record name 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118078-26-5
Record name 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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